

# Application Note: Measuring Cytokine Inhibition by Vidofludimus Using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Vidofludimus |           |
| Cat. No.:            | B1631139     | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction **Vidofludimus** calcium (formerly IMU-838) is an orally available, next-generation selective immunomodulatory drug under investigation for chronic inflammatory and autoimmune diseases such as multiple sclerosis (MS) and ulcerative colitis.[1][2][3][4] Its unique dual mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the Nuclear Receptor Related 1 (Nurr1).[1][5][6]

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of highly active lymphocytes (T and B cells) that drive autoimmune responses.[1][3][7] By inhibiting DHODH, **Vidofludimus** imposes metabolic stress on these activated immune cells, leading to a reduction in their proliferation and a decrease in the secretion of key pro-inflammatory cytokines, including Interleukin-17 (IL-17A, IL-17F), Interferon-gamma (IFN- $\gamma$ ), Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), and IL-6.[7][8][9][10] Concurrently, **Vidofludimus** activates Nurr1, a transcription factor known to have neuroprotective and anti-inflammatory functions, particularly in microglia and astrocytes, where it can further reduce the production of pro-inflammatory cytokines.[1][6]

This application note provides a detailed protocol for quantifying the inhibitory effect of **Vidofludimus** on cytokine production in stimulated peripheral blood mononuclear cells (PBMCs) using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.

### **Mechanism of Action of Vidofludimus**



**Vidofludimus** exerts its immunomodulatory effects through two primary pathways.





Click to download full resolution via product page

Caption: Dual mechanism of action of Vidofludimus.

# Summary of Vidofludimus-Mediated Cytokine Inhibition

Preclinical studies have consistently demonstrated the potent inhibitory effects of **Vidofludimus** on various pro-inflammatory cytokines. The following table summarizes these findings.



| Cytokine        | Effect Observed                                                                          | Biological System                                                       | Reference         |
|-----------------|------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|-------------------|
| IL-17A & IL-17F | Potent inhibition of secretion.[7][8][9][11] More efficacious than teriflunomide.[8][11] | Activated Human PBMCs; Rat model of colitis                             | [7][8][9][11][12] |
| IFN-y           | Potent inhibition of secretion.[8][11] More efficacious than teriflunomide.[8][11]       | Activated Human<br>PBMCs                                                | [2][8][11]        |
| TNF-α           | Strong inhibition of secretion.[10][13]                                                  | Human CD4 T cells;<br>Human microglia                                   | [10][13]          |
| IL-6            | Potent inhibition of secretion.[9][10][13]                                               | Highly active immune<br>cells; Human CD4 T<br>cells; Human<br>microglia | [9][10][13]       |
| GM-CSF          | Reduced number of pathogenic T cells producing GM-CSF.                                   | EAE mouse model                                                         | [14]              |

## **Experimental Protocol**

This protocol details the use of a sandwich ELISA to measure the concentration of a target cytokine (e.g., IL-17A) in the supernatant of human PBMCs stimulated in the presence of **Vidofludimus**.

### **Part 1: PBMC Isolation and Treatment**

- Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed into a 96-well flat-bottom culture plate at a density of 2 x  $10^5$  cells/well.



- Prepare Vidofludimus: Prepare a stock solution of Vidofludimus calcium in an appropriate solvent (e.g., DMSO) and then create serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control.
- Pre-incubation: Add the **Vidofludimus** dilutions to the cells and pre-incubate for 1-2 hours at 37°C, 5% CO<sub>2</sub>.
- Stimulation: Add a stimulating agent to induce cytokine production. For T-cell cytokines like IL-17 and IFN-γ, use Phytohaemagglutinin (PHA) (e.g., at 5 µg/mL) or anti-CD3/CD28 beads.
- Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO<sub>2</sub>. The optimal incubation time should be determined empirically for the cytokine of interest.
- Collect Supernatant: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.

## Part 2: Cytokine Quantification by Sandwich ELISA

The following is a general protocol; reagent concentrations and incubation times should be optimized based on the specific ELISA kit manufacturer's instructions.[15][16][17]

- Coat Plate: Dilute the capture antibody in coating buffer to the recommended concentration.

  Add 100 μL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.[16]
- Wash: Aspirate the coating solution and wash the plate 3 times with 200 μL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
- Block: Add 200 μL/well of Blocking Buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.[16] Incubate for 1-2 hours at room temperature.
- Wash: Repeat the wash step as in step 2.
- Add Standards and Samples:
  - Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in Assay Diluent.[15]



- Add 100 μL of the standards and collected cell culture supernatants to the appropriate wells.
- Incubate for 2 hours at room temperature.
- Wash: Repeat the wash step as in step 2.
- Add Detection Antibody: Add 100 µL/well of the biotinylated detection antibody, diluted to the recommended concentration in Assay Diluent. Incubate for 1-2 hours at room temperature.
   [17]
- Wash: Repeat the wash step as in step 2.
- Add Enzyme Conjugate: Add 100 μL/well of Streptavidin-HRP conjugate, diluted in Assay Diluent. Incubate for 20-30 minutes at room temperature, protected from light.
- Wash: Repeat the wash step, but increase to 5 washes to ensure removal of unbound conjugate.
- Add Substrate: Add 100 μL/well of TMB substrate solution.[15] Incubate at room temperature in the dark for 15-30 minutes, or until a sufficient color gradient develops.
- Stop Reaction: Stop the enzymatic reaction by adding 50 μL/well of Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).[15] The color will change from blue to yellow.
- Read Plate: Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 570 nm can be used to correct for optical imperfections in the plate.

# Visualized Workflows Experimental Workflow Diagram





Click to download full resolution via product page

Caption: Workflow for measuring cytokine inhibition.



## Sandwich ELISA Principle Diagram

Caption: Principle of the sandwich ELISA method.

## **Data Analysis**

- Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the Y-axis versus the known concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is typically recommended.
- Calculate Cytokine Concentrations: Interpolate the cytokine concentration for each sample from the standard curve using their mean absorbance values.
- Calculate Percent Inhibition: Determine the percentage of cytokine inhibition for each
   Vidofludimus concentration using the following formula:

% Inhibition = (1 - ([Cytokine] Treated / [Cytokine] Vehicle)) \* 100

#### Where:

- [Cytokine]\_Treated is the cytokine concentration in the supernatant from Vidofludimustreated cells.
- [Cytokine]\_Vehicle is the cytokine concentration in the supernatant from vehicle-treated control cells.
- Determine IC<sub>50</sub>: Plot the percent inhibition against the log of the **Vidofludimus** concentration and use non-linear regression to calculate the IC<sub>50</sub> value (the concentration of **Vidofludimus** that causes 50% inhibition of cytokine production).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Methodological & Application





- 1. Vidofludimus Calcium Immunic Therapeutics [imux.com]
- 2. Immunic, Inc. to Present Previously Unpublished Data Regarding Lead Program, IMU-838, at the GI Inflammatory Diseases Summit in Boston Immunic Therapeutics [imux.com]
- 3. What is Vidofludimus calcium used for? [synapse.patsnap.com]
- 4. Immunic, Inc. Announces Enrollment of First Patient in its Phase 3 ENSURE Program of vidofludimus calcium (IMU-838) in Relapsing Multiple Sclerosis [prnewswire.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. imux.com [imux.com]
- 7. The Selective Oral Immunomodulator Vidofludimus in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsingremitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. imux.com [imux.com]
- 11. researchgate.net [researchgate.net]
- 12. Vidofludimus inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]
- 14. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 15. bowdish.ca [bowdish.ca]
- 16. Detection and Quantification of Cytokines and Other Biomarkers PMC [pmc.ncbi.nlm.nih.gov]
- 17. h-h-c.com [h-h-c.com]
- To cite this document: BenchChem. [Application Note: Measuring Cytokine Inhibition by Vidofludimus Using ELISA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631139#measuring-cytokine-inhibition-by-vidofludimus-using-elisa]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com